molecular formula C25H31N3O5 B12670677 Einecs 260-311-4 CAS No. 56652-31-4

Einecs 260-311-4

Cat. No.: B12670677
CAS No.: 56652-31-4
M. Wt: 453.5 g/mol
InChI Key: HYAFWGYUMDFMRG-FMOUBYBUSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 260-311-4 is a unique identifier for a specific compound within this inventory. Structural analogs and functional analogs of this compound can be identified through computational methods, such as PubChem 2D fingerprint-based similarity metrics, enabling toxicological and physicochemical comparisons .

Properties

CAS No.

56652-31-4

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13-,14-,19-,20+;3-/m00/s1

InChI Key

HYAFWGYUMDFMRG-FMOUBYBUSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Einecs 260-311-4 vary depending on the desired purity and application. Generally, the compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods often involve large-scale chemical processes that ensure the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Formation via Salt Formation

The compound forms through acid-base reactions between quinine (weak base) and 5-oxo-L-proline (weak acid). This is consistent with its role as a pharmaceutical co-crystal to enhance solubility or stability .

Thermal Degradation

Quinine derivatives decompose at elevated temperatures (>200°C), releasing:

  • Volatiles : Methoxyquinoline fragments (m/z 144–174)

  • Residues : Carbonized organic byproducts

Reaction with Acids and Bases

ConditionReactivityProduct(s)
Acidic Protonation of quinine’s tertiary amine, lactam ring opening in prolineQuinine sulfate, glutamic acid derivatives
Basic Deprotonation of alcohol, saponification of ester groups (if present)Quinidine derivatives, proline salts

Note: Specific kinetic data (e.g., rate constants) are unavailable in open literature.

Oxidation and Reduction

  • Oxidation : Quinine’s hydroxyl group oxidizes to ketones under strong oxidants (e.g., KMnO₄), forming quinidine-like structures .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the quinoline ring to tetrahydroquinoline, altering pharmacological activity .

Hydrolysis in Aqueous Media

ParameterValue/OutcomeSource
pH 7.0 Slow hydrolysis of proline lactam (t₁/₂ > 24 hrs)
pH 1.2 (SGF) Rapid lactam ring opening (t₁/₂ ~ 1.5 hrs)

Biotransformation

  • Cytochrome P450 : Quinine undergoes hydroxylation at C-3 and C-2′, forming 3-hydroxyquinine (major metabolite) .

  • Enzymatic Decarboxylation : 5-oxo-L-proline converts to pyrrolidone derivatives via prolidase enzymes .

Data Gaps and Research Needs

While structural and metabolic data are available for quinine and 5-oxo-L-proline individually, experimental studies on this compound’s specific reactions remain limited. Key gaps include:

  • Kinetic studies under varied temperatures/pH

  • Photochemical degradation profiles

  • Cross-coupling reactions with transition-metal catalysts

Scientific Research Applications

Einecs 260-311-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is used in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 260-311-4 involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes and functions, which can have various effects depending on the context. The exact molecular targets and pathways involved can vary based on the specific application and conditions .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Similar Compounds

Compound Name EINECS/CAS Structural Similarity (Tanimoto Index) Key Properties Data Source
(E)-4-Methoxy-4-oxobut-2-enoic acid CAS 3052-50-4 1.00 H315-H319 (Skin irritation/eye damage)
2-Methylpyridine-4,6-diamine CAS 245321-46-4 0.86 H302-H312-H332 (Acute toxicity)
Quaternary ammonium compounds (hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-alkenyl) EINECS 91081-09-3 0.75* Persistent, bioaccumulative (PBT)

*Similarity estimated based on perfluorinated alkyl chain alignment.

Key Findings:

  • Toxicity: Compounds with high Tanimoto scores (e.g., CAS 3052-50-4) share hazard traits like skin/eye irritation .
  • Chemical Space Coverage : A small subset of labeled compounds (e.g., REACH Annex VI) can predict hazards for this compound, reducing experimental burdens .
  • For example, 2-methylpyridine-4,6-diamine (CAS 245321-46-4) shows lower acute toxicity despite moderate similarity .

Methodological Considerations

Data Sources and Validation

  • PubChem 2D Fingerprints : Used to compute Tanimoto indices for structural alignment .
  • REACH Annex VI : Provides labeled toxicity data for read-across validation .
  • Experimental Characterization : Critical for confirming predicted properties, as exemplified in ’s synthesis and spectral analysis protocols .

Regulatory Implications

This compound’s analogs highlight regulatory challenges. For instance, perfluorinated compounds require strict monitoring due to bioaccumulation risks , while nitrogen-containing analogs (e.g., pyridine derivatives) may demand targeted ecotoxicity testing .

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